2-Fluoro-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide
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Overview
Description
2-Fluoro-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide is a complex organic compound that incorporates multiple functional groups, including a fluoro-substituted benzamide, a methoxyphenyl group, a thiazole ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, such as the thiazole and triazole rings, followed by their functionalization and coupling.
Thiazole Ring Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Triazole Ring Formation: The triazole ring is often formed through a cyclization reaction involving hydrazines and carboxylic acids or their derivatives.
Coupling Reactions: The final compound is obtained by coupling the synthesized thiazole and triazole intermediates with the fluoro-substituted benzamide and methoxyphenyl groups. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of amide bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The fluoro and methoxy groups on the aromatic rings can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while nucleophilic substitution on the aromatic rings can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit various activities due to its structural features. The thiazole and triazole rings are known for their antimicrobial, antifungal, and anticancer properties .
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The presence of multiple pharmacophores suggests it could interact with various biological targets, making it a candidate for further pharmacological studies .
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide would depend on its specific biological target. Generally, compounds with thiazole and triazole rings can inhibit enzymes or interfere with cellular processes by binding to active sites or interacting with DNA . The fluoro and methoxy groups may enhance binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain thiazole rings, are known for their antimicrobial and antiviral activities.
Triazole Derivatives: Triazole-containing drugs such as fluconazole and itraconazole are widely used as antifungal agents.
Uniqueness
What sets 2-Fluoro-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide apart is the combination of these pharmacophores in a single molecule, potentially offering a broader spectrum of biological activities and enhanced efficacy.
Properties
Molecular Formula |
C22H19FN6O3S2 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
2-fluoro-N-[[4-(2-methoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
InChI |
InChI=1S/C22H19FN6O3S2/c1-32-17-9-5-4-8-16(17)29-18(12-25-20(31)14-6-2-3-7-15(14)23)27-28-22(29)34-13-19(30)26-21-24-10-11-33-21/h2-11H,12-13H2,1H3,(H,25,31)(H,24,26,30) |
InChI Key |
AVVAIFVKYVCADA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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